![molecular formula C20H13Cl3N2O B3035142 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-73-4](/img/structure/B3035142.png)
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Overview
Description
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, also known as CDPB, is an important organic compound used in a variety of scientific research applications. It is a synthetic compound with a molecular formula of C19H14Cl3N3O and a molecular weight of 408.23 g/mol. CDPB is a white crystalline solid with a melting point of 185-187 °C and a boiling point of 522.7 °C. It is soluble in ethanol, methanol and ethyl acetate, and insoluble in water.
Scientific Research Applications
Dopamine D1 Receptor Antagonist
The compound has been identified as a new Dopamine D1 Receptor Antagonist. This discovery could have significant implications for the treatment of neurological disorders .
Anti-inflammatory and Analgesic Activities
A series of derivatives of the compound were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models. Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Mechanism of Action
Target of Action
It shares structural similarities with dichlorobenzyl alcohol , a known antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of dichlorobenzyl alcohol, a structurally similar compound, is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
It’s worth noting that dichlorobenzyl alcohol, a structurally similar compound, has been found to have a local anesthetic action due to a reduced sodium channel blockade .
Result of Action
The structurally similar compound, dichlorobenzyl alcohol, is known to have antiseptic properties, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-15-7-9-18-19(11-15)25(20(24-18)14-4-2-1-3-5-14)26-12-13-6-8-16(22)17(23)10-13/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJAMPGGUACYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165413 | |
Record name | 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |
CAS RN |
303148-73-4 | |
Record name | 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303148-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.